molecular formula C11H8N2O B13953980 2-methoxy-3-Quinolinecarbonitrile CAS No. 28448-09-1

2-methoxy-3-Quinolinecarbonitrile

Cat. No.: B13953980
CAS No.: 28448-09-1
M. Wt: 184.19 g/mol
InChI Key: MDRKEUXLMJBPCY-UHFFFAOYSA-N
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Description

2-Methoxy-3-quinolinecarbonitrile is a quinoline-based chemical scaffold of significant interest in medicinal chemistry and drug discovery. This compound features a nitrile group at the 3-position and a methoxy group at the 2-position of the quinoline ring system, which are key functional groups for molecular interactions . Quinoline-3-carbonitrile derivatives are recognized as valuable precursors and core structures in the synthesis of potential therapeutic agents. Research into similar compounds has demonstrated their potential as inhibitors for various biological targets. For instance, 7-alkene-3-quinolinecarbonitrile analogs have been optimized as potent Src kinase inhibitors, showing promising activity in enzymatic and cellular assays . Furthermore, other quinolinecarbonitrile derivatives have been investigated as protein kinase inhibitors, highlighting the applicability of this chemotype in oncology research . The nitrile group itself is a versatile pharmacophore, often serving as a hydrogen bond acceptor to mimic carbonyl groups or to interact with specific amino acid residues in enzyme active sites, thereby enhancing binding affinity and selectivity . This compound is intended For Research Use Only. It is not intended for diagnostic or therapeutic uses, and it is strictly prohibited for personal use. Researchers should handle this material with appropriate safety precautions in a controlled laboratory setting.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

28448-09-1

Molecular Formula

C11H8N2O

Molecular Weight

184.19 g/mol

IUPAC Name

2-methoxyquinoline-3-carbonitrile

InChI

InChI=1S/C11H8N2O/c1-14-11-9(7-12)6-8-4-2-3-5-10(8)13-11/h2-6H,1H3

InChI Key

MDRKEUXLMJBPCY-UHFFFAOYSA-N

Canonical SMILES

COC1=NC2=CC=CC=C2C=C1C#N

Origin of Product

United States

Synthetic Methodologies for 2 Methoxy 3 Quinolinecarbonitrile and Its Analogs

Classical Multi-Step Synthetic Approaches to Quinoline (B57606) Skeletons

Traditional methods for constructing the quinoline core have been the bedrock of heterocyclic chemistry for over a century. wikipedia.orgorganicreactions.org These multi-step sequences, while sometimes requiring harsh conditions, provide reliable pathways to a variety of quinoline derivatives.

Condensation Reactions in Quinoline Ring Formation (e.g., Friedländer Synthesis)

The Friedländer synthesis, first reported in 1882, is a cornerstone of quinoline synthesis. organicreactions.orgalfa-chemistry.comnih.gov This reaction involves the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing an α-methylene group, such as a ketone, in the presence of an acid or base catalyst. alfa-chemistry.comwikipedia.org The versatility of the Friedländer synthesis allows for the preparation of a wide range of substituted quinolines. nih.gov For instance, the reaction of 2-aminobenzaldehyde (B1207257) with a ketone containing an α-methylene group leads to the formation of a 2,3-substituted quinoline. nih.gov The mechanism proceeds through an initial aldol (B89426) condensation followed by intramolecular cyclization and dehydration to furnish the quinoline ring. wikipedia.org Various catalysts, including acids like trifluoroacetic acid and bases like sodium hydroxide (B78521), have been employed to promote this transformation. wikipedia.orgjk-sci.com

Reactant 1Reactant 2CatalystProduct TypeReference
o-Aminoaryl aldehyde/ketoneCarbonyl compound with α-methylene groupAcid or BaseSubstituted quinoline alfa-chemistry.comjk-sci.com
2-AminobenzaldehydeAcetaldehydeSodium hydroxideQuinoline organicreactions.org
2-Amino-5-chlorobenzaldehydeEthyl acetoacetateCo-aerogelSubstituted quinoline acs.org

Role of Substituted Anilines and Carbonyl Compounds as Precursors

Substituted anilines and various carbonyl compounds are fundamental building blocks in numerous classical quinoline syntheses. wikipedia.org The nature and substitution pattern of these precursors directly influence the structure and properties of the resulting quinoline derivatives. researchgate.net For example, in the Combes quinoline synthesis, anilines react with β-diketones to yield substituted quinolines. wikipedia.orgslideshare.net Similarly, the Doebner-von Miller reaction utilizes anilines and α,β-unsaturated carbonyl compounds. wikipedia.org The Gould-Jacobs reaction, another classical method, starts from an aniline (B41778) and ethyl ethoxymethylenemalonate to produce 4-hydroxyquinolines. wikipedia.orgnih.gov The choice of a substituted aniline, for instance, a methoxy-substituted aniline, is a direct strategy to introduce a methoxy (B1213986) group onto the quinoline core.

Strategies for Nitrile Group Introduction at the Quinoline Core

The introduction of a nitrile group (–C≡N) at the 3-position of the quinoline ring is a crucial step in the synthesis of compounds like 2-methoxy-3-quinolinecarbonitrile. wikipedia.org This functional group is a versatile handle for further chemical transformations. libretexts.org One common strategy involves the use of a precursor that already contains the nitrile group. For example, a multicomponent reaction of an aromatic aldehyde, malononitrile, and a substituted 1-tetralone (B52770) can yield 2-amino-3-quinolinecarbonitrile derivatives. mdpi.comnih.gov Another approach is the Sandmeyer reaction, which can convert an amino group on the quinoline ring into a nitrile group. wikipedia.org Additionally, the dehydration of a primary amide at the 3-position of the quinoline ring, using reagents like thionyl chloride (SOCl₂), is an effective method for nitrile formation. pressbooks.publibretexts.org

Modern and Sustainable Synthetic Routes

In recent years, there has been a significant shift towards the development of more efficient, atom-economical, and environmentally friendly methods for quinoline synthesis. tandfonline.comijpsjournal.comacs.org These modern approaches often offer advantages over classical methods in terms of reaction conditions, yields, and substrate scope.

One-Pot and Multicomponent Reactions

One-pot and multicomponent reactions (MCRs) have emerged as powerful tools in synthetic chemistry, allowing for the construction of complex molecules from simple starting materials in a single synthetic operation. rsc.orgrsc.org These reactions are highly desirable as they reduce the number of purification steps, save time, and minimize waste. iicbe.org Several MCRs have been developed for the synthesis of quinoline derivatives. rsc.orgrsc.org For instance, a one-pot synthesis of 2,3-dihydro-1H-pyrrolo[3,2-c]quinolines has been achieved from substituted 2-iodoanilines and 2,3-dihydro-1H-pyrrole using a palladium catalyst. researchgate.net A notable example for the synthesis of quinoline-3-carbonitrile derivatives involves a one-pot reaction of aromatic aldehydes, malononitrile, and 1-tetralone in the presence of ammonium (B1175870) acetate (B1210297) and a catalytic amount of acetic acid. mdpi.comnih.gov

Reaction TypeReactantsCatalyst/ConditionsProductReference
Multicomponent ReactionAromatic aldehyde, Malononitrile, 1-TetraloneAmmonium acetate, Acetic acidMethoxybenzo[h]quinoline-3-carbonitrile derivative mdpi.comnih.gov
One-pot Synthesiso-Nitroarylcarbaldehyde, Aldehyde/KetoneIron, aq. HClSubstituted quinoline rsc.org
One-pot Mannich ReactionAldehyde, Amine, TetrahydroquinolineEthanol, HCl (catalytic)1,2,3,4-Tetrahydroquinoline derivative nih.gov

Metal-Catalyzed Syntheses for Quinoline Formation

Transition-metal catalysis has revolutionized the synthesis of quinolines, offering mild and efficient routes to a wide variety of derivatives. acs.orgias.ac.in Various metals, including palladium, copper, iron, and silver, have been successfully employed in quinoline synthesis. nih.govias.ac.inresearchgate.netorganic-chemistry.org These catalysts can facilitate C-H activation, cross-coupling reactions, and cyclization cascades, leading to the formation of the quinoline ring system. ias.ac.inorganic-chemistry.org For example, copper-catalyzed methods have been developed for the synthesis of substituted quinolines from anilines and aldehydes, where air can be used as the oxidant. organic-chemistry.org Palladium-catalyzed reactions, such as the decarbonylative Suzuki cross-coupling, have also proven effective. organic-chemistry.org Furthermore, silver-catalyzed one-step synthesis of quinolines from anilines and alkynes/ketones has been reported. nih.gov A cobalt-catalyzed C-H activation/cyclization of anilines with alkynes provides a direct route to a broad range of quinolines. organic-chemistry.org

Metal CatalystReactantsKey FeaturesReference
CopperAnilines, AldehydesAerobic oxidation, C-H functionalization organic-chemistry.org
Palladium2-Iodoanilines, 2,3-dihydro-1H-pyrroleOne-pot synthesis of fused quinolines researchgate.net
SilverAnilines, Alkynes/KetonesOne-step synthesis nih.gov
CobaltAnilines, AlkynesC-H activation/cyclization organic-chemistry.org
Irono-Nitroarylcarbaldehydes, Aldehydes/KetonesIn situ reduction and condensation rsc.org
Palladium-Catalyzed Cyclization Reactions

Palladium catalysis is a cornerstone of modern organic synthesis, offering powerful tools for the formation of carbon-carbon and carbon-nitrogen bonds essential for constructing heterocyclic systems like quinolines. While direct palladium-catalyzed synthesis of this compound is not extensively detailed, numerous analogous reactions on the quinoline core highlight the potential of this approach.

Researchers have developed palladium-catalyzed methods to synthesize functionalized quinolines that can serve as precursors or analogs. For instance, a palladium-catalyzed intramolecular C–N bond formation has been used to prepare 4-anilinoquinoline-3-carbonitriles from 4-chloroquinoline-3-carbaldehyde (B1363059) hydrazones. thieme-connect.com This reaction demonstrates the utility of palladium in cyclization processes leading to the quinoline-3-carbonitrile framework. thieme-connect.com The choice of reaction temperature was found to be critical, influencing the product ratio between pyrazoloquinolines and the desired anilinoquinolinecarbonitriles. thieme-connect.com

Another versatile strategy involves a three-component cascade reaction of nitriles, arylboronic acids, and alcohols catalyzed by a Pd(II) species. This method yields 2-arylquinoline-4-carboxylates, showcasing a pathway to concurrently introduce substituents at the 2- and 4-positions of the quinoline ring. bohrium.com Furthermore, the palladium-catalyzed denitrogenative cascade reaction of o-aminocinnamonitriles with arylhydrazines provides an efficient route to 2-arylquinolines. nih.govscispace.com This process involves a sequential denitrogenative addition followed by an intramolecular cyclization. nih.govscispace.com A review of palladium-catalyzed reactions underscores their importance in synthesizing quinolinones, which are structurally related to the target molecule. nih.gov

Table 1: Examples of Palladium-Catalyzed Synthesis of Quinoline Derivatives

Starting Materials Catalyst System Product Type Yield Reference
4-Chloroquinoline-3-carbaldehyde hydrazones Pd₂(dba)₃ / Xantphos 4-Anilinoquinoline-3-carbonitriles Varies thieme-connect.com
2-(2-Oxoindolin-3-yl)acetonitrile, arylboronic acids, alcohols Pd(II) catalyst 2-Arylquinoline-4-carboxylates High bohrium.com
o-Aminocinnamonitriles, arylhydrazines PdCl₂ / 2,2′-bipyridine 2-Arylquinolines 56% (for 3a) nih.gov
2-Iodoaniline, α,β-unsaturated carbonyl compounds Pd(OAc)₂ / PPh₃ 3-Substituted quinolin-2(1H)-ones 67-76% nih.gov
Copper-Mediated Transformations

Copper-catalyzed reactions have emerged as a cost-effective and efficient alternative for the synthesis of nitrogen-containing heterocycles. These transformations often proceed under mild conditions and exhibit broad substrate scope.

The synthesis of substituted quinolines has been effectively achieved through copper-catalyzed domino reactions of enaminones with 2-bromo- or 2-iodobenzaldehydes. rsc.org This method involves an aldol reaction, C(aryl)–N bond formation, and subsequent elimination. rsc.org Another efficient approach describes the synthesis of quinolines from ketones and 2-amino benzylamines, where a copper-catalyzed C-N cleavage is followed by condensation, using air as the oxidant. nih.gov

A sustainable synthesis of quinolines has been reported via the dehydrogenative coupling of 2-aminobenzylalcohols with ketones, utilizing a well-defined and air-stable Cu(II)-catalyst. ijstr.org This reaction proceeds under aerial conditions and starts from readily available materials. ijstr.org Additionally, a cascade copper-catalyzed intermolecular Ullmann-type C-N coupling followed by an enamine condensation of ortho-acylanilines and alkenyl iodides has been shown to produce multisubstituted quinolines in very good yields. organic-chemistry.org

Table 2: Examples of Copper-Mediated Synthesis of Quinoline Derivatives

Starting Materials Catalyst System Product Type Yield Reference
Enaminones, 2-halobenzaldehydes CuI / L-proline Substituted quinolines Good rsc.org
Ketones, 2-amino benzylamines CuBr Substituted quinolines Moderate to High nih.gov
2-Aminobenzylalcohols, ketones [CuLCl₂] Substituted quinolines Moderate to Good ijstr.org
ortho-Acylanilines, alkenyl iodides CuI / Glycine Multisubstituted quinolines Up to 95% organic-chemistry.org

Green Chemistry Approaches in this compound Synthesis

The principles of green chemistry, which aim to reduce or eliminate the use and generation of hazardous substances, are increasingly influencing the design of synthetic routes.

Solvent-Free Reaction Conditions

Performing reactions without a solvent minimizes waste and can sometimes enhance reaction rates and selectivity. The Friedländer annulation, a classic method for quinoline synthesis, has been adapted to solvent-free conditions. For example, the reaction between an aromatic o-aminoaryl ketone and a carbonyl compound with an activated α-methylene group can be catalyzed by 1,3-disulfonic acid imidazolium (B1220033) hydrogen sulfate (B86663) at 70°C. academie-sciences.fr Another solvent-free approach utilizes silica-supported P₂O₅ at 80°C for the Friedländer reaction, achieving high yields in short reaction times. researchgate.net These methods, while not specific to this compound, are highly relevant for the synthesis of its structural analogs. academie-sciences.frresearchgate.netresearchgate.net

Microwave-Assisted Synthesis Techniques

Microwave irradiation has become a popular tool in organic synthesis due to its ability to dramatically reduce reaction times, often leading to higher yields and purer products. nih.gov The synthesis of various quinoline derivatives has benefited from this technology. For instance, 2,4-dimethoxy-tetrahydropyrimido[4,5-b]quinolin-6(7H)-ones were synthesized via a microwave-assisted multicomponent reaction. nih.gov This approach offers significant advantages in terms of green metrics like process mass intensity (PMI) and E-factor compared to conventional heating. nih.gov Other examples include the synthesis of pyrano[3,2-c]quinoline-3-carboxylates and (E)-3-(2-morpholinoquinolin-3-yl)-1-aryl prop-2-en-1-ones, demonstrating the broad applicability of microwave assistance in generating complex quinoline-based scaffolds. rsc.orgjocpr.comkfupm.edu.sa The synthesis of 6-methoxy-5,6-dihydro-5-azapurines, which are purine-like scaffolds, has also been achieved using a simple and fast microwave-assisted method. nih.gov

Photocatalytic Methods

Visible-light photocatalysis represents a mild and sustainable strategy for organic transformations. Quinolines, being photoactive compounds, are suitable candidates for such reactions. nih.gov A photocatalytic approach for synthesizing quinolines from N-alkyl anilines or from anilines and aldehydes has been developed using a dual-catalyst system. acs.org This method operates under very mild conditions without the need for a sacrificial oxidant and produces H₂ as a byproduct. acs.org Another study demonstrated a visible-light-induced sequential dimerization and skeletal rearrangement of quinolines to construct indole–methylquinoline hybrids, proceeding through a single-electron-transfer (SET) reduction to form a quinoline radical anion. acs.org These methods showcase the potential of photocatalysis for the synthesis and functionalization of the quinoline ring system.

Enantioselective Synthesis of Chiral this compound Derivatives

The development of enantioselective synthetic methods is crucial for accessing chiral molecules with specific biological activities. While general strategies for the asymmetric synthesis of some quinoline derivatives exist, for instance through palladium-catalyzed asymmetric reactions, the specific enantioselective synthesis of chiral this compound derivatives is not widely reported in the reviewed literature. The inherent structure of this compound is achiral. Chirality would need to be introduced through substitution on the quinoline ring or on the methoxy or carbonitrile groups, creating a stereocenter. While feasible in principle using established asymmetric catalysis techniques, specific applications to produce chiral derivatives of this compound remain a specialized area for future research.

Optimization of Reaction Parameters, Yields, and Selectivity

A prominent and effective method for the synthesis of the quinoline core is the Vilsmeier-Haack reaction. This approach is instrumental in producing 2-chloro-3-formylquinolines, which serve as crucial precursors to this compound.

Vilsmeier-Haack Cyclization for Precursor Synthesis

The synthesis of 2-chloro-3-formylquinolines from N-arylacetamides via the Vilsmeier-Haack reaction has been a subject of optimization studies. The reaction involves treating an N-arylacetamide with the Vilsmeier reagent, typically a mixture of phosphorus oxychloride (POCl₃) and N,N-dimethylformamide (DMF).

Key Optimization Findings:

Reagent Stoichiometry: The molar ratio of POCl₃ to the acetanilide (B955) substrate significantly influences the product yield. Studies have shown that increasing the molar equivalents of POCl₃ can enhance the yield, with optimal results being achieved at a 12:1 molar ratio of POCl₃ to m-methoxyacetanilide. niscpr.res.in

Temperature: The reaction temperature is a critical parameter. The Vilsmeier cyclization is typically initiated at a low temperature (0-5°C) during the addition of POCl₃, followed by heating to drive the reaction to completion. A temperature of 90°C has been identified as optimal for maximizing the yield of the desired 2-chloro-3-formylquinoline. niscpr.res.in

Substituent Effects: The electronic nature of the substituents on the starting N-arylacetamide plays a crucial role in both the yield and the reaction time. Electron-donating groups, particularly at the meta position of the acetanilide, have been found to facilitate the cyclization, leading to higher yields and shorter reaction times compared to those with electron-withdrawing groups. niscpr.res.in For instance, N-arylacetamides with electron-donating substituents generally produce good yields of the corresponding quinolines. niscpr.res.inresearchgate.net Conversely, substrates bearing strong electron-withdrawing groups, such as a nitro group, may fail to undergo the desired cyclization. niscpr.res.in

The following interactive table summarizes the effect of POCl₃ molar equivalents on the yield of 2-chloro-3-formylquinoline at 90°C, based on research findings. niscpr.res.in

Molar Equivalents of POCl₃Yield (%)
3Low
6Moderate
9Good
12Maximum
15Decreased

This table illustrates the trend observed in the optimization of the Vilsmeier-Haack reaction for a representative N-arylacetamide.

Conversion to this compound

Once the 2-chloro-3-formylquinoline precursor is obtained, the synthesis proceeds through two further transformations: conversion of the formyl group to a nitrile group, followed by the nucleophilic substitution of the chlorine atom with a methoxy group.

While the direct conversion of the 3-formyl group to a 3-cyano group has been reported, the subsequent nucleophilic aromatic substitution (SNAr) of the 2-chloro substituent with a methoxide (B1231860) source is a key step for which optimization is crucial for high yields and selectivity. researchgate.net This reaction typically involves treating the 2-chloro-3-quinolinecarbonitrile with sodium methoxide.

Chemical Reactivity and Derivatization of 2 Methoxy 3 Quinolinecarbonitrile

Reactions Involving the Nitrile Moiety

The carbon-nitrogen triple bond of the nitrile group in 2-methoxy-3-quinolinecarbonitrile is highly polarized, rendering the carbon atom electrophilic and susceptible to a variety of nucleophilic attacks. libretexts.orgpressbooks.pub This reactivity allows for the conversion of the nitrile into several other important functional groups.

Hydrolysis and Amidation Reactions

The nitrile group can be hydrolyzed to a carboxylic acid or an amide, depending on the reaction conditions. numberanalytics.com This transformation typically proceeds under either acidic or basic aqueous conditions. libretexts.orgnumberanalytics.com

In acid-catalyzed hydrolysis , the nitrile nitrogen is first protonated, which enhances the electrophilicity of the carbon atom, making it more susceptible to attack by a weak nucleophile like water. libretexts.org In base-catalyzed hydrolysis , a strong nucleophile, such as a hydroxide (B78521) ion, directly attacks the nitrile carbon. libretexts.orglibretexts.org Both mechanisms proceed through an amide intermediate, which can sometimes be isolated. libretexts.org For instance, the hydrolysis of a nitrile first yields an amide, which is then further hydrolyzed to a carboxylic acid and ammonia (B1221849) or an amine. libretexts.org

A specific example involves the hydrolysis of a quinolinecarbonitrile derivative to its corresponding carboxylic acid under basic conditions, such as using sodium hydroxide in an alcoholic solvent at reflux temperatures. google.com This carboxylic acid can then be converted to a primary amide by treatment with an activating agent like N,N-carbonyldiimidazole (CDI) or oxalyl chloride, followed by the addition of ammonia or aqueous ammonium (B1175870) hydroxide. google.com

Reduction to Amines

The nitrile group of this compound can be reduced to a primary amine (-CH2NH2). A common and effective method for this transformation is the use of lithium aluminum hydride (LiAlH4). libretexts.orglibretexts.org The reaction mechanism involves the nucleophilic addition of a hydride ion to the electrophilic carbon of the nitrile, forming an imine anion. libretexts.orglibretexts.org This intermediate, which still contains a carbon-nitrogen double bond, undergoes a second nucleophilic addition of a hydride ion to yield a dianion. libretexts.orgpressbooks.pub Subsequent protonation of this dianion with water furnishes the primary amine. libretexts.orgpressbooks.pub

Reductive amination is another versatile method for synthesizing amines. masterorganicchemistry.comorganic-chemistry.org This process involves the reaction of an aldehyde or ketone with an amine to form an imine, which is then reduced to an amine. masterorganicchemistry.com Reagents like sodium cyanoborohydride (NaBH3CN) are particularly effective for this reduction as they can selectively reduce imines in the presence of other carbonyl groups. masterorganicchemistry.com

Nucleophilic Addition Reactions

The electrophilic carbon of the nitrile group is a prime target for nucleophilic attack. libretexts.orgpressbooks.pub This reactivity is fundamental to many of the transformations discussed, including hydrolysis and reduction. libretexts.orgpressbooks.pub Organometallic reagents, such as Grignard reagents, can also add to the nitrile group. pressbooks.pub This reaction leads to the formation of an intermediate imine anion, which upon hydrolysis yields a ketone. pressbooks.pub

Nitriles can also react with the thiol group of cysteine residues in proteins. nih.gov This reaction proceeds through a nucleophilic attack of the sulfur atom on the nitrile carbon, leading to the formation of a thioimidate intermediate. nih.gov If the cysteine has a free amino group, this intermediate can rapidly evolve into a more stable thiazoline (B8809763) product. nih.gov

Cycloaddition Reactions

Nitriles are known to participate in cycloaddition reactions, such as [2+2] and [3+2] cycloadditions, which lead to the formation of various heterocyclic compounds. numberanalytics.com These reactions are valuable tools in synthetic organic chemistry for constructing complex ring systems. For example, [3+2] cycloaddition reactions involving nitrones and alkenes have been studied to produce isoxazolidines. nih.gov While specific examples involving this compound are not detailed in the provided search results, the general reactivity of nitriles suggests its potential participation in such transformations. numberanalytics.comnih.govnih.gov

Transformations at the Methoxy (B1213986) Group

The methoxy group (-OCH3) on the quinoline (B57606) ring is also amenable to chemical modification, primarily through demethylation.

Demethylation Strategies

Demethylation, the removal of the methyl group from the methoxy ether, is a crucial reaction in the synthesis of various biologically active compounds. nih.gov This transformation can be achieved using several reagents and conditions, often involving strong acids or Lewis acids. nih.govias.ac.in

Common demethylating agents include hydrobromic acid (HBr) and aluminum chloride (AlCl3). ias.ac.in For instance, demethylation of 2,4-dimethoxyquinolines has been achieved using a thiolate anion, leading to the formation of a 4-hydroxyquinoline. nih.gov Another study demonstrated the selective demethylation of the 5-methoxyl group in flavanones using anhydrous aluminum chloride in an ether solution, which provided good yields of the corresponding 5-hydroxy compounds. ias.ac.in

Biocatalytic methods for demethylation are also being explored as milder and more selective alternatives to harsh chemical conditions. researchgate.net For example, some enzymes can catalyze the O-demethylation of aryl methyl ethers. researchgate.net Electrochemical methods have also been reported for the demethylation of methoxyphenols. nih.gov

Ether Cleavage and Alkylation Reactions

The methoxy group at the C2 position of the quinoline ring is susceptible to cleavage under acidic conditions, a common reaction for aryl alkyl ethers. libretexts.orglibretexts.orgopenstax.orgmasterorganicchemistry.com This reaction is a key step in converting 2-methoxyquinolines into their corresponding 2-oxo-1,2-dihydroquinoline (quinolone) analogs.

Ether Cleavage:

The conversion of a related compound, ethyl 2-oxo-1,2-dihydroquinoline-3-carboxylate, can be achieved by reacting the ethoxy precursor with thiourea (B124793) and potassium carbonate in ethanol, suggesting a pathway for cleaving the ether linkage to form the quinolone. mdpi.comresearchgate.net

Alkylation Reactions:

Once the 2-quinolone is formed, the nitrogen atom within the ring can undergo N-alkylation. This reaction typically involves treating the quinolone with an alkylating agent (e.g., an alkyl halide or sulfate) in the presence of a base. For instance, a series of N-(endo-8-azabicyclo[3.2.1]oct-3-yl)-1-isopropyl-2-oxo-1,2-dihydro-3-quinolinecarboxamides were synthesized, highlighting the alkylation of the quinolone nitrogen with an isopropyl group. nih.gov

Reaction Type Reagents & Conditions Product Reference
Ether CleavageHBr or HI, heat2-Oxo-1,2-dihydroquinoline-3-carbonitrile libretexts.orgopenstax.org
N-AlkylationIsopropyl Halide, Base1-Isopropyl-2-oxo-1,2-dihydroquinoline-3-carbonitrile nih.gov

Functionalization of the Quinoline Core

Functionalization of the quinoline ring system of this compound allows for the introduction of new substituents, which can significantly alter the molecule's properties. These reactions include electrophilic and nucleophilic substitutions, as well as metal-catalyzed transformations.

Electrophilic Aromatic Substitution Reactions

Electrophilic aromatic substitution (EAS) on the benzene (B151609) ring portion of the quinoline nucleus is governed by the directing effects of the existing substituents and the inherent reactivity of the quinoline system. masterorganicchemistry.com The methoxy group (-OCH₃) at C2 is an activating group, donating electron density to the ring via resonance, and typically directs incoming electrophiles to the ortho and para positions. vaia.com In the quinoline system, this translates to positions C5 and C7. Conversely, the nitrile group (-CN) at C3 and the quinoline nitrogen are electron-withdrawing and deactivating, directing electrophiles to the meta position (C6 and C8). lkouniv.ac.in

Position Directing Effect of -OCH₃ (Activating) Directing Effect of -CN & Ring N (Deactivating) Predicted Outcome
5Ortho-Favorable
6-MetaPossible
7Para-Favorable
8-MetaPossible

Nucleophilic Aromatic Substitution Reactions (e.g., replacement of halogen substituents)

While the benzene ring of this compound is generally not susceptible to nucleophilic attack, the introduction of a halogen substituent onto the ring creates a site for nucleophilic aromatic substitution (SNAr). pressbooks.pubchemistrysteps.com This reaction is particularly efficient if the halogen is positioned ortho or para to a strong electron-withdrawing group. pressbooks.publibretexts.org

In a hypothetical halo-substituted derivative, such as 6-bromo-2-methoxy-3-quinolinecarbonitrile, the bromine atom could be displaced by various nucleophiles. The reaction proceeds via an addition-elimination mechanism, where the nucleophile attacks the carbon bearing the halogen, forming a resonance-stabilized anionic intermediate (a Meisenheimer complex). pressbooks.publibretexts.org The subsequent loss of the halide ion restores the aromaticity of the ring. chemistrysteps.com A wide range of nucleophiles, including amines, alkoxides, and thiolates, can be used in these reactions. chemistrysteps.comnih.gov For example, reactions of 2-chloroquinoline-3-carbaldehyde (B1585622) with various nucleophiles demonstrate the high reactivity of the C2 position, but similar principles apply to halogens on the carbocyclic ring. rsc.orgresearchgate.net

Directed Ortho Metalation Strategies

Directed ortho metalation (DoM) is a powerful technique for the regioselective functionalization of aromatic rings. organic-chemistry.orgwikipedia.org The strategy relies on a "directed metalation group" (DMG) that coordinates to an organolithium reagent (like n-butyllithium), directing deprotonation to the adjacent ortho position. wikipedia.orgbaranlab.org

The methoxy group is known to be a moderate DMG. organic-chemistry.orguwindsor.ca In this compound, the -OCH₃ group at C2 could potentially direct lithiation to the C4 position of the pyridine (B92270) ring. The general mechanism involves the coordination of the Lewis acidic lithium atom to the Lewis basic oxygen of the methoxy group. wikipedia.org This positions the alkyl base for regioselective proton abstraction at the C4 position, generating a lithiated intermediate. This intermediate can then be quenched with a variety of electrophiles (e.g., aldehydes, ketones, alkyl halides) to introduce a new substituent at the C4 position. However, the presence of the electron-withdrawing cyano group at C3 could influence the acidity of the C4 proton and potentially compete for coordination with the lithium reagent.

Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions are among the most versatile methods for forming carbon-carbon and carbon-heteroatom bonds. nih.govyoutube.comyoutube.com For a molecule like this compound, these reactions would first require the introduction of a halide (e.g., Br, I) or a triflate group onto the quinoline core to serve as the electrophilic partner in the catalytic cycle.

The Suzuki-Miyaura coupling reaction is a palladium-catalyzed cross-coupling between an organoboron compound (typically a boronic acid or ester) and an organic halide or triflate. nih.govmdpi.commdpi.com This reaction is widely used to form biaryl structures. researchgate.net

For a derivative such as 6-bromo-2-methoxy-3-quinolinecarbonitrile, a Suzuki-Miyaura coupling could be used to introduce an aryl or heteroaryl substituent at the C6 position. The catalytic cycle generally involves three main steps: youtube.comyoutube.com

Oxidative Addition: The palladium(0) catalyst inserts into the carbon-halogen bond of the quinoline derivative.

Transmetalation: The organic group from the boronic acid is transferred to the palladium(II) center, displacing the halide.

Reductive Elimination: The two organic groups on the palladium center couple and are eliminated, regenerating the palladium(0) catalyst and forming the final C-C coupled product.

High yields for Suzuki-Miyaura couplings on various bromo- and dibromoquinoline systems have been reported using catalysts like palladium acetate (B1210297) or dichlorobis(triphenylphosphine)palladium(II) with a base such as sodium carbonate. nih.govresearchgate.netresearchgate.net

Reaction Substrate Coupling Partner Catalyst/Conditions Product Reference
Suzuki-Miyaura6-Bromo-1,2,3,4-tetrahydroquinolinesPhenylboronic acidsPd(PPh₃)₂Cl₂, Na₂CO₃6-Aryl-tetrahydroquinolines researchgate.net
Suzuki-Miyaura7-Bromo-deoxyvasicinoneArylboronic acidsPd(OAc)₂, Na₂CO₃, Acetone/water7-Aryl-deoxyvasicinones nih.govresearchgate.net
Sonogashira Coupling

The Sonogashira reaction is a powerful and widely used method for the formation of carbon-carbon bonds between a terminal alkyne and an aryl or vinyl halide. wikipedia.orgorganic-chemistry.org This cross-coupling reaction is typically catalyzed by a palladium complex in the presence of a copper(I) co-catalyst and an amine base. organic-chemistry.orglibretexts.org The reaction proceeds under mild conditions, often at room temperature, making it suitable for the synthesis of complex molecules. wikipedia.org

While direct studies on the Sonogashira coupling of this compound are not extensively documented, the reactivity of structurally similar halo-quinolines provides significant insight into its potential for derivatization. For the Sonogashira reaction to occur, a leaving group, typically a halide (I, Br, Cl), is required on the quinoline ring. Assuming a synthetic precursor such as a halo-substituted this compound, the reaction would proceed by the coupling of a terminal alkyne at the halogenated position.

For instance, studies on various brominated and iodinated quinolines have demonstrated successful Sonogashira couplings to introduce alkynyl substituents. researchgate.netnih.gov The reaction of a hypothetical 2-chloro- or 2-bromo-3-quinolinecarbonitrile with a terminal alkyne, under standard Sonogashira conditions (e.g., a palladium catalyst like Pd(PPh₃)₄ or PdCl₂(PPh₃)₂, a copper salt like CuI, and a base such as triethylamine), would be expected to yield the corresponding 2-alkynyl-3-quinolinecarbonitrile derivative. The general scheme for such a reaction is presented below:

General Reaction Scheme for Sonogashira Coupling of a Halo-Quinoline Derivative

Generated code

R-CH=CH₂ + X-Quinoline-CN ->[Pd catalyst, Base, Ligand] R-CH=CH-Quinoline-CN

Generated code

Advanced Spectroscopic and Structural Elucidation Studies of 2 Methoxy 3 Quinolinecarbonitrile

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

High-resolution NMR spectroscopy is a cornerstone technique for the structural elucidation of organic molecules in solution. For 2-methoxy-3-quinolinecarbonitrile, a combination of one-dimensional (¹H and ¹³C) and two-dimensional NMR experiments would be employed to unambiguously assign all proton and carbon signals. While specific NMR data for this compound is not widely available in the reviewed literature, the expected chemical shifts can be predicted based on the substituent effects on the quinoline (B57606) core. The methoxy (B1213986) group (-OCH₃) at the C2 position is an electron-donating group, which would shield nearby protons and carbons, while the electron-withdrawing carbonitrile group (-CN) at the C3 position would deshield adjacent nuclei.

The aromatic protons on the quinoline ring would typically appear in the range of δ 7.0-8.5 ppm in the ¹H NMR spectrum, with their exact chemical shifts and coupling patterns determined by their position relative to the substituents and the nitrogen atom. The methoxy protons would present as a sharp singlet, likely in the δ 3.9-4.2 ppm region. In the ¹³C NMR spectrum, the carbonitrile carbon is expected to resonate significantly downfield, typically in the range of δ 115-120 ppm, while the methoxy carbon would appear around δ 55-60 ppm.

2D NMR Techniques (e.g., COSY, HSQC, HMBC, NOESY)

Two-dimensional NMR techniques are indispensable for establishing the connectivity and spatial relationships within a molecule.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) couplings through bonds, typically over two to three bonds (²JHH, ³JHH). For this compound, COSY would be crucial for identifying adjacent protons on the quinoline ring system, allowing for the sequential assignment of the aromatic signals. princeton.edu

HSQC (Heteronuclear Single Quantum Coherence): The HSQC spectrum correlates directly bonded proton and carbon atoms (¹JCH). youtube.com This allows for the unambiguous assignment of the carbon signals for all protonated carbons in the molecule. For example, the singlet of the methoxy protons would correlate with the methoxy carbon signal. researchgate.net

HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons over two or three bonds (²JCH, ³JCH). youtube.com HMBC is particularly powerful for identifying quaternary carbons (those without attached protons), such as the C2, C3, C4a, and C8a carbons of the quinoline ring and the carbon of the nitrile group. For instance, the methoxy protons would show a correlation to the C2 carbon, and the H4 proton would show correlations to C2, C3, and C5, confirming the substitution pattern. researchgate.netrsc.org

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY identifies protons that are close in space, irrespective of their through-bond connectivity. This is useful for determining the stereochemistry and conformation of a molecule. princeton.edu In the case of this compound, NOESY could reveal spatial proximity between the methoxy protons and the H4 proton of the quinoline ring, providing insights into the preferred orientation of the methoxy group. researchgate.net

A study on a related compound, 2-chloro-8-methyl-3-formylquinoline, demonstrated the use of COSY, HSQC, and HMBC to fully assign its ¹H and ¹³C NMR spectra, showcasing the power of these techniques in elucidating the structure of substituted quinolines. researchgate.net

Solid-State NMR Characterization

Solid-state NMR (ssNMR) provides information about the structure, conformation, and dynamics of molecules in the solid state. This technique is particularly valuable when single crystals suitable for X-ray diffraction cannot be obtained or to study polymorphism. For this compound, ssNMR could be used to determine the number of crystallographically independent molecules in the unit cell and to study the local environment of the atoms. While specific ssNMR studies on this compound are not documented in the searched literature, the technique has been widely applied to characterize the solid-state structure of various organic compounds.

High-Resolution Mass Spectrometry (HRMS) and Fragmentation Pathway Analysis

High-resolution mass spectrometry is used to determine the precise molecular weight of a compound, which in turn allows for the determination of its elemental formula. For this compound (C₁₁H₈N₂O), the expected exact mass would be calculated and compared with the experimental value obtained from HRMS.

The fragmentation pathway of the molecule under mass spectrometric conditions, typically using techniques like electrospray ionization (ESI), provides valuable structural information. The fragmentation of protonated this compound would likely involve characteristic losses of small neutral molecules. A plausible fragmentation pathway could involve the initial loss of a methyl radical (•CH₃) from the methoxy group, or the loss of carbon monoxide (CO). The stability of the quinoline ring system would likely lead to it being a prominent feature in the mass spectrum. The interpretation of fragmentation spectra can be aided by computational tools that predict fragmentation pathways. nih.gov For instance, in the mass spectrum of the related 2-chloro-8-methyl-3-formylquinoline, the molecular ion peak was observed along with fragments corresponding to the loss of the formyl group (-CHO) and hydrogen chloride (HCl). researchgate.net

X-ray Crystallography and Single-Crystal Structure Determination

X-ray crystallography provides the most definitive structural information for crystalline compounds, offering precise details on bond lengths, bond angles, and the three-dimensional arrangement of atoms.

While a crystal structure for this compound itself is not available in the reviewed literature, the crystal structure of the closely related compound, 2-methoxyquinoline-3-carbaldehyde (B138735), has been determined. nih.govresearchgate.net The study of this analog provides significant insight into the likely solid-state structure of this compound.

Molecular Conformation and Packing Arrangements in the Solid State

In the crystal structure of 2-methoxyquinoline-3-carbaldehyde, the quinoline ring system is essentially planar. nih.govresearchgate.net The methoxy and carbaldehyde groups are nearly coplanar with the quinoline ring. This planarity is a common feature in such aromatic systems, maximizing conjugation. It is highly probable that this compound would adopt a similar planar conformation in the solid state to facilitate favorable intermolecular interactions.

The crystal packing of 2-methoxyquinoline-3-carbaldehyde reveals that the molecules form centrosymmetric dimers. nih.govresearchgate.net This type of packing arrangement is common for planar molecules and is often driven by the formation of specific intermolecular interactions.

Intermolecular Interactions (e.g., Hydrogen Bonding, π-π Stacking)

The stability of a crystal lattice is determined by the network of intermolecular interactions. mdpi.comnsf.gov In the crystal structure of 2-methoxyquinoline-3-carbaldehyde, the packing is stabilized by a combination of C-H···O hydrogen bonds and π-π stacking interactions. nih.govresearchgate.net The C-H···O interactions link the molecules into dimers. Furthermore, π-π stacking interactions between the pyridine (B92270) ring of one molecule and the benzene (B151609) ring of a neighboring molecule, with a centroid-centroid distance of 3.639 Å, further stabilize the crystal structure. nih.govresearchgate.net

Given the structural similarities, it is expected that the crystal structure of this compound would also be stabilized by a network of intermolecular interactions. While classical hydrogen bond donors are absent, weak C-H···N hydrogen bonds involving the nitrile nitrogen and aromatic C-H groups are likely to be present. Additionally, π-π stacking interactions between the planar quinoline rings would almost certainly play a significant role in the crystal packing.

Vibrational Spectroscopy for Detailed Functional Group Analysis (e.g., Raman, FTIR)

Vibrational spectroscopy, encompassing both Fourier-Transform Infrared (FTIR) and Raman spectroscopy, is a powerful tool for identifying the functional groups within a molecule by probing their characteristic vibrational modes. researchgate.net For this compound, the spectra would be a composite of the vibrations of the quinoline nucleus, the methoxy substituent, and the carbonitrile moiety.

The analysis of the FTIR and Raman spectra of related quinoline derivatives, such as 4-aminoquinaldine, 5-aminoquinoline, and various substituted quinolinediones, provides a solid foundation for assigning the expected vibrational frequencies. psu.edumdpi.com The C-H stretching vibrations of the aromatic quinoline ring are typically observed in the 3100-3000 cm⁻¹ region. irphouse.com The C-C and C=N stretching vibrations within the quinoline ring system give rise to a series of characteristic bands between 1620 cm⁻¹ and 1350 cm⁻¹. mdpi.com

The methoxy group (-OCH₃) would present distinct vibrational signatures. The symmetric and asymmetric stretching vibrations of the C-H bonds in the methyl group are expected in the 2950-2850 cm⁻¹ range. A strong band corresponding to the C-O stretching vibration is anticipated around 1250-1200 cm⁻¹, with another characteristic band for the O-CH₃ stretch appearing near 1050-1000 cm⁻¹.

The nitrile group (C≡N) is one of the most readily identifiable functional groups in vibrational spectroscopy due to its unique triple bond. A strong and sharp absorption band for the C≡N stretching vibration is expected in the region of 2260-2220 cm⁻¹. The intensity and exact position of this band can be influenced by electronic effects from the quinoline ring.

Interactive Data Table: Predicted Vibrational Frequencies for this compound

Vibrational Mode Functional Group Expected Wavenumber (cm⁻¹) Expected Intensity (FTIR) Expected Intensity (Raman)
C-H StretchAromatic (Quinoline)3100 - 3000MediumStrong
C-H StretchAliphatic (Methoxy)2950 - 2850MediumMedium
C≡N StretchNitrile2260 - 2220Strong, SharpStrong
C=C / C=N StretchQuinoline Ring1620 - 1450Medium to StrongMedium to Strong
C-H BendAromatic (Quinoline)1475 - 1370MediumMedium
C-O StretchMethoxy1250 - 1200StrongWeak
O-CH₃ StretchMethoxy1050 - 1000StrongWeak
C-H Out-of-Plane BendAromatic (Quinoline)900 - 800StrongWeak

UV-Visible Spectroscopy for Electronic Transitions and Photochemical Studies

UV-Visible spectroscopy provides insights into the electronic structure of a molecule by measuring the absorption of ultraviolet and visible light, which corresponds to the excitation of electrons from lower to higher energy orbitals. The spectrum is characterized by the wavelength of maximum absorption (λmax) for different electronic transitions.

For this compound, the UV-Vis spectrum is expected to be dominated by π → π* transitions within the aromatic quinoline system. Studies on similar quinoline derivatives, such as 2-formyl-6-methoxy-3-carbethoxy quinoline, have shown multiple absorption bands in the UV region. nih.govmalariaworld.org Typically, quinoline itself exhibits absorption bands around 225 nm, 275 nm, and 315 nm. nist.gov

The presence of substituents significantly influences the position and intensity of these absorption bands. The methoxy group, being an electron-donating group, and the carbonitrile group, an electron-withdrawing group, will perturb the electronic energy levels of the quinoline ring. This can lead to bathochromic (red) or hypsochromic (blue) shifts of the absorption maxima. For instance, a study on various quinoline derivatives showed absorption maxima ranging from 327 nm to 340 nm depending on the solvent and substitution. researchgate.net In a related compound, 2-formyl-6-methoxy-3-carbethoxy quinoline, experimental absorption peaks were observed at 207 nm, 237 nm, and 319 nm. malariaworld.org

Based on these comparisons, this compound is predicted to exhibit strong absorption in the UV region, likely with multiple bands corresponding to different π → π* transitions. The exact λmax values would be sensitive to the solvent used due to solvatochromic effects. Photochemical studies would investigate the stability of the compound upon UV irradiation and potential degradation pathways, which is particularly relevant for applications where the material is exposed to light.

Interactive Data Table: Predicted UV-Visible Absorption Maxima for this compound

Electronic Transition Chromophore Predicted λmax (nm) Notes
π → πQuinoline Ring~230 - 250High-energy transition
π → πQuinoline Ring~270 - 290Characteristic aromatic absorption
π → π*Extended Conjugated System~310 - 340Influenced by substituents and solvent

Theoretical and Computational Investigations of 2 Methoxy 3 Quinolinecarbonitrile

Density Functional Theory (DFT) Calculations

No published DFT studies were found for 2-methoxy-3-quinolinecarbonitrile. Such studies would typically involve optimizing the molecule's geometry and calculating its electronic properties.

Electronic Structure Analysis (HOMO-LUMO Gaps, Molecular Orbitals)

Specific values for the Highest Occupied Molecular Orbital (HOMO) energy, Lowest Unoccupied Molecular Orbital (LUMO) energy, or the resulting energy gap for this compound are not available in the reviewed literature. This type of analysis is fundamental for understanding a molecule's reactivity and electronic transitions.

Electrostatic Potential Mapping

No molecular electrostatic potential (MEP) maps for this compound were found. An MEP analysis would illustrate the charge distribution and identify regions susceptible to electrophilic or nucleophilic attack.

Spectroscopic Property Prediction (e.g., NMR chemical shifts, UV-Vis spectra)

There is no available data on the computational prediction of NMR chemical shifts or UV-Vis absorption spectra for this compound. These predictions are valuable tools for confirming experimental data and understanding the molecule's structural and electronic characteristics.

Molecular Dynamics Simulations (e.g., conformational flexibility)

No records of molecular dynamics simulations performed on this compound were identified. These simulations would provide insights into the compound's behavior and conformational flexibility over time in different environments.

Quantitative Structure-Activity Relationship (QSAR) Studies in silico for Scaffold Design

While QSAR studies are common for quinoline-based compounds in drug discovery, no studies were found that specifically include this compound in their dataset for developing a QSAR model. Such research is crucial for designing new compounds with desired biological activities.

Reaction Mechanism Elucidation via Computational Methods

No computational studies elucidating the reaction mechanisms involving this compound could be located. This type of research would use computational methods to map out the energetic pathways of chemical reactions involving the compound.

In Silico Screening and Ligand Design Principles for Scaffold Optimization

In the realm of modern drug discovery, theoretical and computational investigations serve as a powerful tool to accelerate the identification and refinement of promising therapeutic agents. For the this compound scaffold, in silico methods are instrumental in exploring its potential, predicting its interactions with biological targets, and guiding the synthesis of more potent and selective derivatives. These computational approaches, including molecular docking, quantitative structure-activity relationship (QSAR) modeling, and ADME/Tox profiling, provide a rational framework for scaffold optimization, saving significant time and resources compared to traditional trial-and-error synthesis and screening.

Molecular Docking and Interaction Analysis

Molecular docking is a computational technique that predicts the preferred orientation and binding affinity of one molecule (the ligand) to the active site of another (the receptor, typically a protein). For the this compound core, docking studies are used to screen virtual libraries of its derivatives against various biological targets, identifying those with the highest predicted binding affinity.

Research on related quinoline (B57606) derivatives has demonstrated the utility of this approach across multiple therapeutic areas. For instance, docking studies have been crucial in identifying potential anti-inflammatory lead compounds by simulating their interaction with the catalytic site of p38 mitogen-activated protein kinase (MAPK). researchgate.net Similarly, in the search for novel anti-HIV agents, docking simulations of quinoline-based compounds into the active site of HIV reverse transcriptase have revealed key binding interactions and guided the synthesis of potent inhibitors. nih.gov One study found that a synthesized quinoline derivative exhibited a higher docking score (-10.675) against the HIV reverse transcriptase protein than standard drugs like elvitegravir (B1684570) and rilpivirine. nih.gov Other research on quinoline–1,2,3–triazole–aniline (B41778) hybrids identified crucial interactions with amino acid residues Phe112, Tyr108, Glu283, and Trp86 in the active site of HIV-1. nih.gov

These studies establish a clear principle for optimizing the this compound scaffold: modifications should be designed to enhance interactions with specific amino acid residues within a target's binding pocket. The binding energy, calculated during docking, provides a quantitative measure to rank potential derivatives before their synthesis.

Table 1: Representative Molecular Docking Studies of Quinoline Derivatives

Compound ClassTarget ProteinKey Findings & Docking ScoresReference
Pyrazoline & Pyrimidine containing QuinolinesHIV Reverse Transcriptase (PDB: 4I2P)Compound 4 showed the highest docking score of –10.675, indicating strong binding affinity. nih.gov
Quinoline–1,2,3–triazole–aniline hybridsHIV-1 Active SiteCompound 11h interacted with key residues Phe112, Tyr108, Glu283, and Trp86. Docking scores ranged from -7.371 to -4.815 kcal/mol. nih.gov
2-Formyl-6-methoxy-3-carbethoxy quinolineSARS-CoV-2 Main Protease (Mpro)Good binding energy of -5.5 kcal/mol, which was better than chloroquine (B1663885) (-4.5 kcal/mol) under the same protocols. nih.gov
2-Amino-5,6,7,8-tetrahydroquinoline-3-carbonitrilesp38 MAPKDocking was used to identify potential anti-inflammatory leads based on binding energy. researchgate.net

Quantitative Structure-Activity Relationship (QSAR) Modeling

QSAR is a computational modeling method that aims to find a mathematical relationship between the chemical structures of a series of compounds and their biological activity. By developing robust and validated QSAR models, researchers can predict the activity of newly designed compounds and understand which physicochemical properties are key to their function. nih.gov

For quinoline-based scaffolds, QSAR studies have successfully identified critical molecular descriptors that influence their therapeutic activity. A study on 8-methoxy quinoline derivatives as inhibitors of Mycobacterium tuberculosis (H37RV) revealed that the inhibitory activity could be effectively explained by the molecule's physicochemical parameters, highlighting the importance of structural, thermodynamic, and electrotopological properties. sphinxsai.com Another QSAR analysis on 4-(2-fluorophenoxy) quinoline derivatives as c-MET inhibitors found that the mass, electronegativity, and partial charges of the molecules significantly affected their activity. nih.govturkjps.org

These models, often developed using techniques like multiple linear regression, provide guiding principles for ligand design. nih.gov For example, 3D-QSAR methods like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Index Analysis (CoMSIA) generate 3D contour maps that visualize regions where steric bulk, electrostatic charge, or hydrophobic properties should be increased or decreased to enhance biological activity. nih.govmdpi.com A QSAR study on antimalarial quinolines showed that the presence of atoms like chlorine, fluorine, and basic nitrogen was favorable for activity, likely due to an increase in lipophilicity and hydrogen-bonding acceptor properties. nih.gov

Table 2: Key Descriptors from QSAR Studies on Quinoline Scaffolds

QSAR Model FocusFavorable Descriptors for ActivityUnfavorable Descriptors for ActivityKey InsightReference
Antimalarial Quinolines Chlorine, fluorine, basic nitrogen atomsMolar refractivity (AMR), Van der Waals volume (VABC)Increased lipophilicity and hydrogen-bonding acceptor properties enhance activity. nih.gov
c-MET Kinase Inhibitors Specific mass, electronegativity, and partial charge distributionsNot specifiedThe electronic properties and overall size of the molecule are critical for inhibition. nih.govturkjps.org
Cytotoxic 2-methoxy Acridones Flexibility of substituent sidechain, presence of heteroatoms at the extremityBulky substituents, presence of sulfur atomsSidechain flexibility is more critical for cytotoxic activity than overall lipophilicity from bulky groups. scialert.net
Antitubercular 8-methoxy Quinolines Structural, thermodynamic, and electrotopological parametersNot specifiedA combination of diverse physicochemical properties governs the inhibitory activity. sphinxsai.com

Ligand Design Principles for Scaffold Optimization

The insights gained from molecular docking and QSAR modeling converge into a set of rational design principles for optimizing the this compound scaffold.

Structure-Guided Modification : Based on docking simulations, modifications to the quinoline core should be directed toward forming specific, high-energy interactions (e.g., hydrogen bonds, pi-pi stacking) with key residues in the target's active site. For instance, if a target active site has a key aspartate residue, introducing a basic nitrogen group onto the quinoline scaffold could form a strong salt bridge, significantly enhancing binding affinity.

Physicochemical Property Tuning : QSAR models provide a roadmap for fine-tuning the properties of new derivatives. nih.gov If a model indicates that higher electronegativity in a certain region is beneficial, electron-withdrawing groups (like fluorine) can be added. nih.gov Similarly, if sidechain flexibility is shown to be important, rigid aromatic rings might be replaced with more flexible aliphatic chains. scialert.net

In Silico ADME/Tox Profiling : A crucial aspect of ligand design is ensuring that the optimized compounds have favorable pharmacokinetic properties (Absorption, Distribution, Metabolism, and Excretion) and low toxicity. Computational tools can predict these ADME/Tox profiles, allowing for the early deselection of candidates that are likely to be poorly absorbed or toxic, even if they show high potency. nih.govturkjps.orgnih.gov This dual optimization for both potency and drug-likeness is a cornerstone of modern ligand design.

By integrating these computational strategies, researchers can efficiently navigate the vast chemical space around the this compound scaffold, prioritizing the synthesis of derivatives with the highest probability of success as effective and safe therapeutic agents.

Application As a Chemical Scaffold for Advanced Materials and Molecular Probes

Design and Synthesis of Fluorescent Probes and Sensors

The quinoline (B57606) scaffold is a well-established fluorophore, and the introduction of electron-donating (methoxy) and electron-withdrawing (cyano) groups can significantly enhance its photophysical properties. While direct studies on 2-methoxy-3-quinolinecarbonitrile as a fluorescent probe are limited, research on analogous structures provides strong evidence for its potential in this area.

Derivatives of quinoline are widely utilized in the creation of fluorescent probes for various applications, including bio-imaging. crimsonpublishers.com The inherent fluorescence of the quinoline ring system, combined with the electronic effects of its substituents, allows for the design of sensors that exhibit changes in their fluorescence intensity or wavelength upon interaction with specific analytes. For instance, the introduction of additional cyano groups to methoxy-substituted quinolinone systems has been shown to cause a significant red-shift in fluorescence emission, moving it into the green region of the spectrum. sciforum.net This tunability is a key feature in the design of probes for specific targets.

The synthesis of such probes often involves modifying the quinoline core. For example, turning a quinoline-based anticancer agent into a fluorescent probe was achieved by adding a dimethylamino group, which induced fluorescence. nih.gov This highlights the modular nature of the quinoline scaffold, where functional groups can be strategically introduced to impart desired photophysical properties. Research on quinoline-based fluorescent sensors has demonstrated their ability to detect a range of analytes, including metal ions and biological molecules, with high sensitivity and selectivity. researchgate.net

Table 1: Photophysical Properties of Related Methoxy-Substituted Quinolone Derivatives

Compound StructureExcitation Max (nm)Emission Max (nm)Quantum YieldReference
6-methoxy-4-trifluoromethyl-carbostyril~370~460~0.10 sciforum.net
7-methoxy-4-trifluoromethyl-carbostyril~370~400Low sciforum.net
6,7-dimethoxy-4-trifluoromethyl-carbostyril~370~430Sufficient sciforum.net

Role in Organic Light-Emitting Diodes (OLEDs) and Optoelectronic Materials

The development of materials for organic light-emitting diodes (OLEDs) is a rapidly growing field, and quinoline derivatives have shown promise as components in these devices. Although there is no specific data on the use of this compound in OLEDs, the optoelectronic properties of related quinoline compounds suggest its potential utility.

The intrinsic luminescent properties of the quinoline nucleus make it a suitable candidate for the emissive layer in OLEDs. The photophysical properties of quinoline derivatives, such as their emission wavelengths, can be tuned by the introduction of various substituents. researchgate.net This allows for the creation of materials that emit light across the visible spectrum.

While direct evidence is not available for this compound, the broader class of quinoline derivatives is actively being explored for optoelectronic applications. Their stability and tunable emission characteristics are advantageous for the development of efficient and durable OLED devices.

Development of Metal Ligands and Coordination Chemistry

The nitrogen atom of the quinoline ring and the nitrogen atom of the cyano group in this compound present potential coordination sites for metal ions. This makes the compound a candidate for use as a ligand in coordination chemistry, with potential applications in the formation of metal complexes and metal-organic frameworks (MOFs).

The coordination behavior of quinoline-containing multidentate amine ligands with various transition metals has been extensively studied. dntb.gov.ua These complexes have applications in diverse fields, including catalysis and materials science. Schiff bases derived from quinoline-3-carbohydrazide, a compound structurally related to this compound, have been shown to coordinate with a range of metal ions, including Cu(II), Ni(II), Co(II), Cd(II), Cr(III), and Fe(III), forming octahedral complexes. mdpi.comresearchgate.net In these complexes, coordination typically occurs through the azomethine nitrogen and a carbonyl oxygen. This suggests that the quinoline nitrogen and the cyano group of this compound could similarly participate in metal coordination.

The ability of quinoline derivatives to form stable complexes with metal ions is a key factor in their application in materials science. While no specific MOFs incorporating this compound have been reported, the versatility of quinoline-based ligands in forming coordination polymers suggests this is a plausible area for future research.

Utilization in Catalysis and Organocatalysis

Quinoline derivatives have been investigated for their catalytic properties, both as ligands in metal-catalyzed reactions and as organocatalysts themselves. The electronic properties of the quinoline ring, influenced by substituents like the methoxy (B1213986) and cyano groups, can play a crucial role in its catalytic activity.

While there is no direct report on the catalytic use of this compound, related quinoline structures have shown catalytic potential. For example, Schiff bases derived from p-methoxyphenyl carbonyl hydrazone have been used to form metal complexes with Mn(II), Co(II), Ni(II), Cu(II), Cr(III), and Fe(III) that exhibit catalytic activity. asianpubs.org In the field of organocatalysis, quinine-derived squaramide catalysts have been successfully employed in asymmetric oxa-Michael–Michael reactions. colab.ws This indicates that the quinoline scaffold can be a platform for developing chiral catalysts.

The presence of the Lewis basic nitrogen atom in the quinoline ring of this compound could allow it to act as a catalyst or a ligand that modulates the activity of a metal center in various organic transformations. Further research is needed to explore the specific catalytic applications of this compound.

Precursor in Polymer Chemistry and Functional Materials

The functional groups present in this compound, particularly the nitrile group, offer potential for its use as a monomer or a precursor in polymer chemistry. The nitrile group can undergo various chemical transformations, allowing for its incorporation into polymer chains or for the functionalization of existing polymers.

Although no specific polymers based on this compound have been documented, the reactivity of the nitrile group is well-established in polymer science. For instance, nitriles can be involved in polymerization reactions or can be chemically modified to introduce other functional groups.

The development of functional materials from biobased monomers is an area of active research. For example, 2-methoxy-4-vinylphenol, a compound with some structural similarity to the methoxy-substituted aromatic part of the target molecule, has been used as a precursor for both thermoplastics and thermoset polymers. mdpi.com This demonstrates the potential of methoxy-substituted aromatic compounds in polymer synthesis. The combination of the rigid quinoline core with the reactive nitrile group in this compound makes it an interesting candidate for the synthesis of novel functional polymers with potentially unique thermal and optical properties.

Advanced Topics in Quinolinecarbonitrile Chemistry

Regioselectivity and Stereoselectivity in Synthetic Reactions

The synthesis of substituted quinolines often presents challenges in controlling regioselectivity, which is the preference for bond-making or breaking in one direction over all other possible directions. In the context of 2-methoxy-3-quinolinecarbonitrile synthesis, achieving the desired arrangement of substituents on the quinoline (B57606) core is paramount. The regioselectivity of these reactions is often dependent on the nature of the substituents on the starting materials. For instance, in the synthesis of isoquinoline (B145761) alkaloids, the substituents on the aromatic ring of the starting amine are a determining factor in the cyclization process, with the less sterically hindered ortho position typically being the favored site for cyclization. researchgate.net This principle can be extended to quinoline synthesis, where the electronic and steric properties of precursors guide the regiochemical outcome.

Stereoselectivity, the preferential formation of one stereoisomer over another, is another critical aspect, particularly when chiral centers are present or introduced during the synthesis. While the core structure of this compound is planar and achiral, the introduction of substituents can create stereocenters. Controlling the spatial arrangement of these substituents is crucial for the biological activity of the resulting molecules.

Reaction Kinetics and Mechanistic Pathways

Understanding the kinetics and mechanisms of the reactions involved in the synthesis of this compound is fundamental to optimizing reaction conditions and improving yields. The synthesis of quinoline derivatives can proceed through various mechanistic pathways, often involving complex multi-step sequences.

For example, the Vilsmeier-Haack reaction, used for the synthesis of 2-chloroquinoline-3-carbaldehyde (B1585622) derivatives from N-arylacetamides, serves as a precursor for various substituted quinolines. researchgate.net The mechanism of such reactions involves the formation of a Vilsmeier reagent, which then acts as an electrophile in the formylation of the activated aromatic ring.

Another example is the hydroxyl radical-induced transformation of quinoline, where the initial addition of the hydroxyl radical to the quinoline ring determines the nature of the hydroxylated products. nih.gov The subsequent chemistry of the resulting OH adducts influences the final product distribution. nih.gov These studies highlight the complexity of the reaction pathways, which can involve the formation of various intermediates and even byproducts like quinoline dimers. nih.gov

A plausible mechanistic pathway for the formation of a related compound, 2-(1-benzofuran-2-yl)quinoline-3-carboxylic acid, involves a one-pot, three-step process encompassing Williamson ether synthesis, ester group hydrolysis, and subsequent cyclization. researchgate.net Similarly, the synthesis of 1,2,4-triazolo[1,5-a]quinolines can proceed through a one-pot, three-component reaction with regioselectivity influenced by the choice of catalyst. researchgate.net

Flow Chemistry Applications for Continuous Synthesis

Flow chemistry has emerged as a powerful technology for the synthesis of organic compounds, including quinoline derivatives, offering advantages in terms of safety, scalability, and efficiency over traditional batch processes. researchgate.netresearchgate.net This approach involves the continuous pumping of reagents through a reactor, allowing for precise control over reaction parameters such as temperature, pressure, and residence time. researchgate.net

The continuous synthesis of quinolines has been successfully demonstrated using various methods. One approach involves a tandem photoisomerization-cyclization process in a flow reactor, enabling the production of various substituted quinolines in high yields and with significant throughput. researchgate.netvapourtec.com This method has been shown to be more efficient than using conventional light sources. researchgate.net Another strategy utilizes the radical cyclization of 2-(azidomethyl)-3-aryl-prop-2-enenitriles in a continuous flow setup to safely and scalably produce 3-cyano-quinolines. acs.org

Flow chemistry also facilitates multi-step syntheses in a "telescoped" manner, where sequential reactions are performed in-line without the need for isolating intermediates. researchgate.net This has been applied to the synthesis of complex molecules like the tyrosine kinase inhibitor Imatinib, where a precursor was synthesized in a flow system, overcoming issues with the low solubility of intermediates. uc.pt The integration of process analytical technology (PAT) with flow processes allows for real-time monitoring and optimization of reactions, further accelerating development timelines. rsc.org

ParameterBatch SynthesisFlow SynthesisReference
Safety Handling of hazardous reagents can be risky on a large scale.Safer handling of hazardous and reactive reagents. researchgate.net researchgate.net
Scalability Scaling up can be challenging and may require significant process redevelopment.More easily scalable from laboratory to industrial production. researchgate.net researchgate.net
Efficiency Can have longer reaction times and more complex work-up procedures. nih.govOften results in shorter reaction times, higher yields, and less waste. researchgate.netresearchgate.net researchgate.netresearchgate.net
Control Less precise control over reaction parameters.Precise control over temperature, pressure, and residence time. researchgate.net researchgate.net

Green Chemistry Metrics and Environmental Impact Assessment of Synthetic Routes

The principles of green chemistry are increasingly being applied to the synthesis of quinolines to minimize the environmental impact of chemical processes. nih.govresearchgate.net This involves the use of greener solvents, renewable catalysts, and more energy-efficient reaction conditions. acs.org

Several metrics are used to evaluate the "greenness" of a chemical process. These include:

Atom Economy: A measure of the efficiency of a reaction in converting reactants to the desired product. acs.org

E-Factor: The ratio of the mass of waste to the mass of the product. acs.org

Reaction Mass Efficiency (RME): The percentage of the mass of the product relative to the total mass of reactants. mygreenlab.org

Effective Mass Yield: The percentage of the mass of the product relative to the mass of all non-benign materials used in the synthesis. mygreenlab.org

Mass Intensity (MI): The total mass used in a process (reactants, solvents, catalysts) divided by the mass of the product. mygreenlab.org

Traditional methods for quinoline synthesis often involve hazardous reagents, high temperatures, and long reaction times, leading to a significant environmental footprint. nih.gov In contrast, modern approaches focus on developing more sustainable routes. For example, a heterogeneous and continuous synthesis of 2-methylquinoline (B7769805) compounds has been developed using a Ru-Fe/γ-Al2O3 catalyst and green solvents, avoiding the use of strong acids and oxidants. rsc.org The reaction proceeds with moderate to good yields (46%–88%). rsc.org

The adoption of techniques like microwave irradiation and the use of eco-friendly catalysts are also key strategies in the green synthesis of quinoline derivatives. researchgate.netacs.org These methods often lead to shorter reaction times, higher yields, and simpler work-up procedures. researchgate.net

Supramolecular Chemistry Involving this compound Derivatives

Supramolecular chemistry explores the non-covalent interactions between molecules, leading to the formation of organized assemblies with unique properties. The quinolinecarbonitrile scaffold can participate in various supramolecular interactions, including hydrogen bonding and π-π stacking.

The nitrogen atom of the nitrile group and the oxygen atom of the methoxy (B1213986) group in this compound can act as hydrogen bond acceptors. The aromatic rings of the quinoline system can engage in π-π stacking interactions with other aromatic molecules. These interactions are crucial in molecular recognition processes, where a host molecule selectively binds to a guest molecule.

Recent research has shown that supramolecular macrocycles can be designed to specifically recognize and bind benzonitrile (B105546) derivatives through a combination of CH⋯N hydrogen bonds and π-π stacking interactions, forming "key-lock" complexes. nih.gov This principle of molecular recognition is fundamental to the development of sensors, catalysts, and drug delivery systems. While specific studies on the supramolecular chemistry of this compound are not widely reported, the structural features of this molecule suggest its potential for forming host-guest complexes and participating in the construction of larger supramolecular architectures.

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